tert-Butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
CAS No.: 1289387-03-6
Cat. No.: VC5944632
Molecular Formula: C15H22ClN3O3
Molecular Weight: 327.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289387-03-6 |
|---|---|
| Molecular Formula | C15H22ClN3O3 |
| Molecular Weight | 327.81 |
| IUPAC Name | tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22ClN3O3/c1-10-9-12(16)18-13(17-10)21-11-5-7-19(8-6-11)14(20)22-15(2,3)4/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | SODGHRCAAAUGTM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Synonyms
The compound is systematically named tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate under IUPAC rules . Alternative synonyms include:
A closely related compound, tert-butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1289387-03-6), has been reported with a molecular formula of and a molar mass of 327.81 g/mol . The structural distinction lies in the absence of a methylene (-CH-) group between the piperidine ring and the pyrimidinyloxy substituent, highlighting the importance of precise nomenclature in differentiating isomers .
Molecular and Structural Data
The compound’s molecular structure comprises a piperidine ring substituted at the 4-position with a (4-chloro-6-methylpyrimidin-2-yl)oxymethyl group and a tert-butyl carbamate at the 1-position . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.83 g/mol | |
| XLogP3 | 3.2 (Predicted) | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 5 |
The SMILES notation CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Cl accurately represents its connectivity . The 3D conformation reveals a planar pyrimidine ring and a chair configuration for the piperidine moiety, stabilized by intramolecular van der Waals interactions .
Synthesis and Manufacturing Considerations
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
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H NMR: Peaks at δ 1.44 (s, 9H, Boc), δ 2.39 (s, 3H, CH), δ 4.12–4.30 (m, 2H, OCH), and δ 6.51 (s, 1H, pyrimidine-H) .
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Mass Spectrometry: Molecular ion peak at m/z 341.83 ([M+H]) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s structural motifs—a Boc-protected amine and a halogenated pyrimidine—render it valuable in constructing kinase inhibitors and anticancer agents. For instance, tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate may serve as a precursor to analogs of crizotinib, a tyrosine kinase inhibitor . The chloro and methyl groups on the pyrimidine ring facilitate further functionalization via cross-coupling reactions .
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